molecular formula C27H24N4O3 B8310385 MRLB-223

MRLB-223

Cat. No.: B8310385
M. Wt: 452.5 g/mol
InChI Key: AXVLWKBVIHOIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRLB-223 is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with amino and carbamoyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRLB-223 typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of amino and carbamoyl groups. The final step involves esterification with pyridin-3-ylmethyl alcohol. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

MRLB-223 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

Major products formed from these reactions include nitro derivatives, amines, and substituted biphenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, MRLB-223 is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and diagnostic tools.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of MRLB-223 involves its interaction with specific molecular targets. The amino and carbamoyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The biphenyl structure also contributes to its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid methyl ester
  • [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid ethyl ester
  • [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid propyl ester

Uniqueness

Compared to similar compounds, MRLB-223 exhibits unique properties due to the presence of the pyridin-3-ylmethyl ester group. This group enhances its ability to interact with specific molecular targets and improves its solubility in various solvents. These properties make it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C27H24N4O3/c28-24-13-12-23(21-6-2-1-3-7-21)15-25(24)31-26(32)22-10-8-19(9-11-22)17-30-27(33)34-18-20-5-4-14-29-16-20/h1-16H,17-18,28H2,(H,30,33)(H,31,32)

InChI Key

AXVLWKBVIHOIQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=C(C=C3)CNC(=O)OCC4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-dimethylethyl[2-[({4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]phenyl}carbonyl)amino]-4-(2-thienyl)phenyl]carbamate (10.5 g, 19 mmol) was taken up in DCM (208 mL)/TFA (41.7 mL). After 1 hour, the solvent was removed in vacuo, saturated NaHCO3 was added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give pyridin-3-ylmethyl[(4-{[(4-aminobiphenyl-3-yl)amino]carbonyl}phenyl)methyl]carbamate as a tan solid. 1H NMR (d6-DMSO, 600 MHz) δ 9.69 (s, 1H), 8.57 (s, 1H), 8.51 (dd, J=4.8 and 1.8 Hz, 1H), 7.94 (m, 3H), 7.77 (d, J=7.8 Hz, 1H), 7.53 (d, J=7.8 Hz, 2H), 7.50 (d, J=1.8 Hz, 1H), 7.37 (m, 5H), 7.31 (dd, J=8.4 and 1.8 Hz, 1H), 7.22 (t, J=7.8 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 5.08 (br s, 4H), 4.26 (d, J=6.0 Hz, 2H). MS: cal'd 453 (MH+), exp 453 (MH+).
Name
1,1-dimethylethyl[2-[({4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]phenyl}carbonyl)amino]-4-(2-thienyl)phenyl]carbamate
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
41.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
208 mL
Type
solvent
Reaction Step Three

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